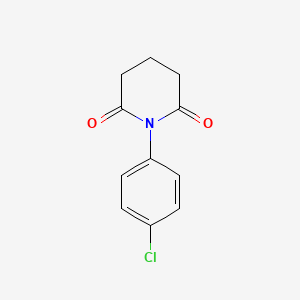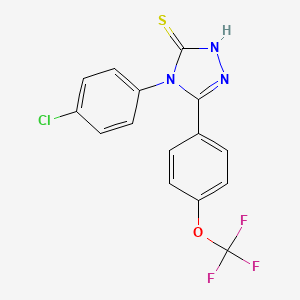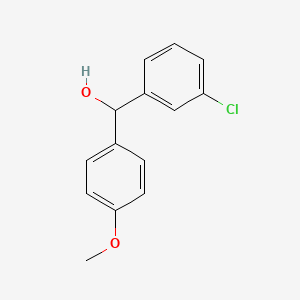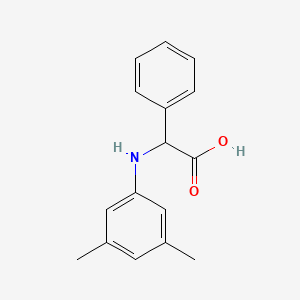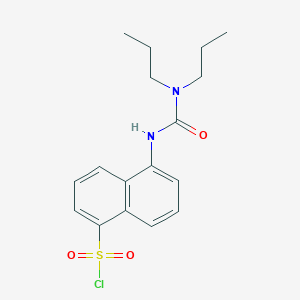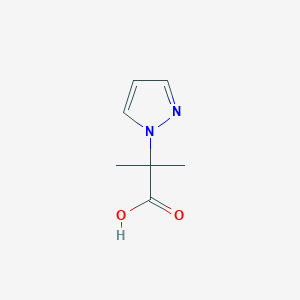
Acide 2-méthyl-2-(1H-pyrazol-1-yl)propanoïque
Vue d'ensemble
Description
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is also known as "1H-Pyrazole-1-acetic acid, α,α-dimethyl-" .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) . This indicates that the molecule consists of a pyrazole ring attached to a propanoic acid moiety with two methyl groups. Physical And Chemical Properties Analysis
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a solid at room temperature . It has a melting point range of 107 - 111°C .Applications De Recherche Scientifique
Recherche sur le cancer : Modulation du récepteur des androgènes
Acide 2-méthyl-2-(1H-pyrazol-1-yl)propanoïque : a été étudié dans le contexte de la recherche sur le cancer, en particulier en ciblant le cancer de la prostate résistant à la castration (CRPC). Les chercheurs ont exploré deux directions principales :
- Inhibition de la CYP17A : Une approche consiste à bloquer la synthèse endogène des androgènes à l'aide d'inhibiteurs tels que l'Abiraterone. Ces inhibiteurs ciblent l'enzyme CYP17A, qui joue un rôle crucial dans la biosynthèse des androgènes .
- Lutte contre la résistance aux médicaments : Le composé a également été étudié comme une stratégie potentielle pour surmonter la résistance aux médicaments qui survient après une utilisation prolongée d'antagonistes du récepteur des androgènes de première génération (par exemple, la Bicalutamide) .
Activité antileishmanienne
Dans une étude, l'This compound a démontré une activité antileishmanienne prometteuse. Il a été évalué contre Leishmania major PTR1 (une cible médicamenteuse potentielle), et des études de docking moléculaire ont confirmé son efficacité .
Potentiel antimalarien
Les chercheurs ont exploré les propriétés antimalariennes de ce composé. Plus précisément :
- Composé 14 : A également montré une suppression significative (90,4 %) contre P. berghei .
Synthèse chimique et fabrication sur mesure
Au-delà de ses applications biologiques, l'This compound est utilisé dans la synthèse chimique et la fabrication sur mesure. Des entreprises comme ChemScene le proposent pour la production et l'approvisionnement en vrac .
Sécurité et manipulation
- Informations de sécurité : Il porte des étiquettes d'avertissement (GHS07) et des mentions de danger (H302, H312, H332). Les mesures de précaution comprennent l'évitement de l'ingestion, du contact avec la peau et de l'inhalation. Consultez la FDS pour des directives de sécurité détaillées .
Safety and Hazards
Mécanisme D'action
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may also interact with its targets in a similar manner, leading to changes in the target’s function.
Analyse Biochimique
Biochemical Properties
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, which may have implications for neurological functions and disorders. Additionally, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may interact with other biomolecules, such as transport proteins and receptors, affecting their binding and signaling properties.
Cellular Effects
The effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of enzymes like acetylcholinesterase . This modulation can impact neurotransmitter levels, leading to changes in synaptic transmission and neuronal communication. Furthermore, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. Additionally, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including enzyme inhibition and gene expression .
Dosage Effects in Animal Models
The effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and the enhancement of cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage .
Metabolic Pathways
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by organic anion transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in the mitochondria may influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVDJHDIPSUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296540 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851975-10-5 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851975-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




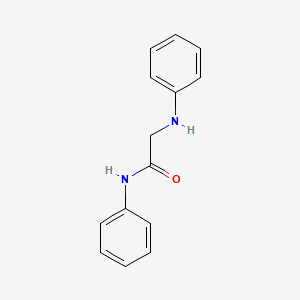
![5'-Chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid](/img/structure/B1635815.png)
